REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]([OH:10])=[O:15] |f:1.2|
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Name
|
|
Quantity
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160 g
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Type
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reactant
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Smiles
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BrC1=NC=CC(=C1)C
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Name
|
|
Quantity
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152 g
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Type
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reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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4 L
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Type
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CUSTOM
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Details
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Then, it is stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added once more
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Type
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STIRRING
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Details
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After two additional hours of stirring
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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WASH
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Details
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washed with water
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Type
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STIRRING
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Details
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The aqueous phase is shaken out three times with dichloromethane
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Type
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CONCENTRATION
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Details
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The aqueous phase is concentrated by evaporation to one-half its original volume
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Type
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CUSTOM
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Details
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dried at 70° C. in a vacuum
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Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C(=O)O)C=CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |